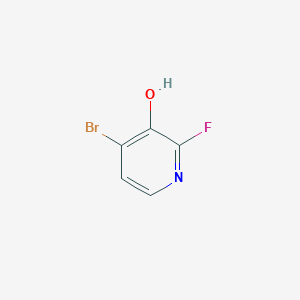

4-Bromo-2-fluoropyridin-3-ol

Description

Significance of Halogenated Pyridinols as Advanced Chemical Scaffolds

Halogenated pyridinols, a class of compounds characterized by a pyridine (B92270) ring substituted with one or more halogen atoms and a hydroxyl group, are considered privileged scaffolds in drug discovery and materials science. nih.govmdpi.comnih.govresearchgate.net The incorporation of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. google.com The pyridine nucleus itself is a key component in numerous FDA-approved drugs, valued for its ability to improve water solubility and serve as a bioisostere for other aromatic systems. nih.govnih.govresearchgate.net The combination of these features makes halogenated pyridinols versatile platforms for the development of new therapeutic agents and functional materials.

The hydroxyl group on the pyridinol ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. nih.gov Furthermore, the halogen substituents provide reactive handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This versatility has led to the widespread use of halogenated pyridinols in the synthesis of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. nih.govnih.gov

Overview of the Chemical Landscape of 4-Bromo-2-fluoropyridin-3-ol and Related Structural Motifs

This compound is a distinct isomer within the broader family of halogenated pyridinols. Its structure is characterized by a pyridine ring with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position. While specific research on this exact isomer is limited, the chemical landscape can be understood by examining its constituent parts and related structures.

The presence of both bromine and fluorine atoms on the pyridine ring creates a unique electronic and steric environment. The fluorine atom, with its high electronegativity, can modulate the pKa of the pyridine nitrogen and the acidity of the hydroxyl group, while also potentially participating in favorable interactions with biological targets. The bromine atom serves as a versatile synthetic handle, readily participating in cross-coupling reactions such as Suzuki and Stille couplings, which are instrumental in modern organic synthesis for forming carbon-carbon bonds. ossila.com

Related structural motifs, such as 4-bromo-3-fluoropyridin-2-ol (B11904138) and various other bromo- and fluoro-substituted pyridines, have been more extensively studied. google.comuni.lusigmaaldrich.com For instance, the synthesis of 4-bromo-3-fluoro-pyridin-2-ol has been reported, highlighting the synthetic accessibility of related scaffolds. google.com The study of these analogs provides valuable insights into the potential reactivity and biological activity of this compound.

Strategic Positioning of this compound in Academic Synthetic and Medicinal Chemistry Research

This compound is strategically positioned as a valuable building block in both synthetic and medicinal chemistry research. Its multifunctional nature allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. In academic settings, the exploration of the reactivity of such a novel scaffold can lead to the development of new synthetic methodologies.

In the realm of medicinal chemistry, the unique combination of substituents on the pyridine ring makes this compound a promising candidate for fragment-based drug discovery. The bromine atom allows for the facile introduction of various aryl or alkyl groups to explore the chemical space around a biological target. The fluorine and hydroxyl groups can contribute to enhanced binding affinity and improved pharmacokinetic properties. Given the established biological activities of bromophenols and fluorinated pyridines, it is plausible that derivatives of this compound could exhibit interesting pharmacological profiles. google.comnih.gov The investigation of its potential as a precursor for novel therapeutic agents is an area ripe for future research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227493-89-1 | sigmaaldrich.com |

| Molecular Formula | C₅H₃BrFNO | uni.lu |

| Molecular Weight | 191.99 g/mol | sigmaaldrich.com |

Table 2: Related Halogenated Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula |

| 4-Bromo-2-fluoropyridine (B161659) | 128071-98-7 | C₅H₃BrFN |

| 4-Bromo-3-fluoropyridin-2-ol | Not Available | C₅H₃BrFNO |

| 5-Bromo-2-fluoropyridin-3-ol | 1012084-53-5 | C₅H₃BrFNO |

| 2-Bromo-5-fluoro-4-iodopyridine | 1061357-89-8 | C₅H₂BrFIN |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGDIKHQQAKZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Fluoropyridin 3 Ol and Its Derivatives

Regioselective Synthesis of the Core Pyridinol Structure

Achieving the desired substitution pattern on the pyridinol core—a bromine atom at position 4, a fluorine atom at position 2, and a hydroxyl group at position 3—necessitates sophisticated strategies that can overcome the inherent reactivity patterns of the pyridine (B92270) nucleus.

Halogenation Strategies: Bromination and Fluorination at Specific Pyridine Ring Positions

Direct and regioselective halogenation of the pyridine ring is a fundamental challenge in organic synthesis. The positions ortho (2,6) and para (4) to the ring nitrogen are deactivated towards electrophilic substitution, making these reactions difficult compared to benzene (B151609) derivatives. wikipedia.org

Bromination: Achieving 4-bromo substitution often requires activating the pyridine ring or using specific directing groups. One common strategy involves the conversion of the pyridine to its corresponding N-oxide. nih.gov The N-oxide functionality activates the 4-position towards electrophilic attack. Subsequent treatment with brominating agents can install the bromine atom, and the N-oxide can be later reduced back to the pyridine. Another approach is a metalation-trapping sequence, where a directing group guides a metalating agent (like lithium) to the desired position, followed by quenching with a bromine source. nih.gov

Fluorination: Introducing a fluorine atom onto a pyridine ring can be accomplished through several methods. Nucleophilic aromatic substitution (SNAr) is a powerful tool, especially when a good leaving group (e.g., nitro, chloro, or bromo) is present at an activated position (2- or 4-). For meta-positions like C-3, this reaction is more challenging unless strong electron-withdrawing groups are also present on the ring. nih.govnih.gov

A widely used method for introducing fluorine is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine intermediate followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. google.comchemicalbook.com More recently, direct fluorination of pyridine N-oxides has been shown to be effective for producing meta-fluorinated pyridines, a previously difficult transformation. nih.gov For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can yield 3-fluoro-4-nitropyridine (B80604) N-oxide, demonstrating a viable route to meta-fluorinated structures. nih.gov

Introduction and Manipulation of the Hydroxyl Group in Pyridine Systems

The hydroxyl group is a key functional moiety, but its direct introduction onto an aromatic ring can be difficult. nih.gov In pyridine systems, the 3-hydroxyl group is typically installed via the transformation of a precursor functional group.

A primary method is the diazotization of a 3-aminopyridine (B143674) derivative. The amino group is converted into a diazonium salt, which is subsequently hydrolyzed in an aqueous medium to yield the corresponding pyridin-3-ol. This process is a reliable and well-established route for synthesizing hydroxylated pyridines.

Another prevalent strategy is the cleavage of a 3-methoxypyridine (B1141550) precursor. The methoxy (B1213986) group serves as a protected form of the hydroxyl group throughout the synthetic sequence. In the final step of the synthesis, this ether linkage is cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) to reveal the target pyridin-3-ol. This approach is advantageous as the methoxy group is generally stable under various reaction conditions used to install other substituents.

Multi-Step Synthesis from Readily Available Precursors

The construction of 4-Bromo-2-fluoropyridin-3-ol invariably involves a multi-step sequence starting from simpler, commercially available pyridine derivatives. The choice of starting material and the order of reactions are critical for a successful synthesis.

Pathways from 2-Bromopyridine and its Functionalized Analogs

2-Bromopyridine is a versatile and common starting material in pyridine chemistry. wikipedia.org A potential synthetic pathway to this compound could begin with the introduction of a hydroxyl group or its protected precursor at the 3-position.

A hypothetical route is outlined below:

Nitration: 2-Bromopyridine is first converted to its N-oxide, which is then nitrated to introduce a nitro group selectively at the 4-position. guidechem.com

Hydroxylation/Alkoxylation: The resulting 2-bromo-4-nitropyridine (B184007) N-oxide could then undergo nucleophilic substitution to introduce a methoxy group at the 3-position, although this step can be challenging.

Functional Group Transformations: Subsequent steps would involve the reduction of the N-oxide, reduction of the nitro group to an amine, diazotization of the amine to install a bromine atom (Sandmeyer reaction), and finally, fluorination and demethylation.

A more direct pathway might involve functionalized analogs like 2-bromo-3-methoxypyridine. From this intermediate, regioselective bromination at the 4-position followed by fluorination at the 2-position (likely via a lithiation-fluorination sequence or a halogen-exchange reaction) and final demethylation would yield the target molecule.

| Step | Starting Material | Reaction | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2-Bromo-3-methoxypyridine | Directed ortho-metalation then Bromination | 2,4-Dibromo-3-methoxypyridine | C4-Bromination |

| 2 | 2,4-Dibromo-3-methoxypyridine | Halogen Exchange (e.g., with KF) | 4-Bromo-2-fluoro-3-methoxypyridine | C2-Fluorination |

| 3 | 4-Bromo-2-fluoro-3-methoxypyridine | Ether Cleavage (e.g., HBr or BBr₃) | This compound | Demethylation |

Conversion of Nitro-Substituted Pyridine Derivatives

Nitro groups are powerful directing groups and can serve as precursors to other functionalities, making nitropyridines excellent starting points for complex syntheses. nih.gov A plausible synthesis of this compound can be designed starting from a nitro-substituted pyridine.

This pathway leverages the nitro group's ability to activate the ring for nucleophilic substitution and its convertibility to an amino group.

Starting Material: Begin with 3-methoxypyridine.

Nitration: Electrophilic nitration introduces a nitro group at the 4-position, yielding 3-methoxy-4-nitropyridine.

Bromination: The ring is then brominated. The directing effects of the existing substituents would favor the introduction of bromine at the 2-position, leading to 2-bromo-3-methoxy-4-nitropyridine.

Reduction: The nitro group is selectively reduced to an amine using reagents like iron in acetic acid or catalytic hydrogenation, to give 4-amino-2-bromo-3-methoxypyridine. orgsyn.org

Fluorination: The 4-amino group is converted to a fluorine atom via the Balz-Schiemann reaction. This involves forming the diazonium tetrafluoroborate salt, followed by thermal decomposition to yield 4-bromo-2-fluoro-3-methoxypyridine.

Demethylation: The final step is the cleavage of the methyl ether with a strong acid like HBr to afford the target compound, this compound.

Preparation via Aminopyridine Intermediates and Subsequent Fluorination

Aminopyridines are readily available and serve as versatile intermediates, particularly for the introduction of fluorine via diazotization reactions. google.comchemicalbook.com

A robust synthetic route can be envisioned starting from 2-aminopyridine (B139424) or a derivative thereof.

Starting Material: A suitable starting point would be 2-amino-3-methoxypyridine (B156974).

Bromination: Electrophilic bromination of 2-amino-3-methoxypyridine is expected to occur at the 4-position, which is para to the strongly activating amino group, yielding 4-bromo-2-amino-3-methoxypyridine.

Fluorination: The key fluorination step is accomplished using the Balz-Schiemann reaction. The 2-amino group is treated with sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (B91410) (HF) to form the diazonium salt, which upon heating, decomposes to install the fluorine atom at the 2-position, giving 4-bromo-2-fluoro-3-methoxypyridine. google.com

Demethylation: As in the previous pathway, the synthesis is completed by cleaving the methoxy group to unmask the 3-hydroxyl group, yielding the final product, this compound.

| Step | Starting Material | Reaction | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2-Amino-3-methoxypyridine | Electrophilic Bromination | 4-Bromo-2-amino-3-methoxypyridine | C4-Bromination |

| 2 | 4-Bromo-2-amino-3-methoxypyridine | Balz-Schiemann Reaction (NaNO₂/HBF₄) | 4-Bromo-2-fluoro-3-methoxypyridine | Amino to Fluoro Conversion |

| 3 | 4-Bromo-2-fluoro-3-methoxypyridine | Ether Cleavage (e.g., HBr) | This compound | Demethylation |

Emerging Synthetic Approaches and Process Optimization

Modern synthetic chemistry is continuously evolving, with a strong emphasis on developing more efficient, scalable, and sustainable processes. For a polysubstituted heterocycle like this compound, emerging technologies such as continuous flow chemistry and biocatalysis offer promising avenues for optimized synthesis.

Utilization of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry, or microreactor technology, is a paradigm shift in chemical synthesis, moving from traditional batch processes to continuous production. organic-chemistry.orgwikipedia.org This technology offers significant advantages in terms of safety, process control, and scalability, which are particularly relevant for the synthesis of complex active pharmaceutical ingredients (APIs). researchgate.net While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles derived from the synthesis of other functionalized pyridines are directly applicable.

The synthesis of pyridinium (B92312) salts and the N-oxidation of pyridine derivatives have been successfully translated to continuous flow systems. organic-chemistry.orgrsc.org For instance, a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst with H₂O₂ has been employed for the N-oxidation of various pyridines, achieving yields up to 99% with high stability over hundreds of hours of operation. organic-chemistry.org Such a setup could be envisioned for the activation of a 4-bromo-2-fluoropyridine (B161659) precursor. Similarly, the hydrogenation of substituted pyridines to piperidines has been effectively performed under flow conditions, demonstrating the technology's robustness for handling high-pressure reactions safely. researchgate.net

A hypothetical multi-step flow synthesis of this compound could involve sequential reactor modules. For example, an initial module could perform a regioselective halogenation, followed by a second module for a hydroxylation step. The precise control over temperature, pressure, and residence time in flow reactors minimizes the formation of side products and improves yield. rsc.org Bayesian optimization algorithms can even be integrated with flow systems to rapidly identify optimal reaction conditions, accelerating process development and enhancing production rates. rsc.orgmit.edu This approach reduces manual intervention and can quickly map out the trade-offs between reaction yield and throughput, generating a well-defined Pareto front to guide large-scale production decisions. rsc.org

Chemoenzymatic and Biocatalytic Routes for Regioselective Hydroxylation

The introduction of a hydroxyl group at a specific position on an aromatic ring is a formidable challenge in traditional organic synthesis. Biocatalysis, particularly the use of oxygenating enzymes, has emerged as a powerful and green alternative for achieving high regioselectivity under mild conditions. wikipedia.orgnih.gov The synthesis of this compound could strategically employ an enzymatic hydroxylation of a 4-bromo-2-fluoropyridine precursor.

Key enzyme classes for this transformation include cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs). nih.govresearchgate.net P450s are known for their ability to catalyze the C-H hydroxylation of a wide range of substrates, although they often require a complex electron transport system and expensive NAD(P)H cofactors. nih.govresearchgate.net UPOs are functionally similar but use inexpensive hydrogen peroxide (H₂O₂) as the oxidant, making them highly attractive for industrial applications. nih.govresearchgate.net

Research has demonstrated the successful regioselective hydroxylation of various pyridine derivatives. For example, the bacterial strain Ralstonia/Burkholderia sp. DSM 6920 can hydroxylate several pyridine carboxylic acids specifically at the C2 position. nih.gov While this specific regioselectivity is not what is required for the target molecule, it highlights the potential of microbial systems. More relevantly, photochemical methods involving the rearrangement of pyridine N-oxides have been developed to achieve formal C3 hydroxylation, a transformation that is notoriously difficult due to the electronic properties of the pyridine ring. nih.govnovartis.com

The application of UPOs to the hydroxylation of N-heterocycles is particularly promising. These enzymes can mimic the activity of human liver P450s and have been used to hydroxylate various pharmaceuticals. nih.gov A potential chemoenzymatic route to this compound would involve screening a library of P450 or UPO variants for activity and regioselectivity on a 4-bromo-2-fluoropyridine substrate.

| Enzyme/System | Substrate | Position of Hydroxylation | Key Findings | Reference |

|---|---|---|---|---|

| Cytochrome P450s | Hantzsch Pyridine Esters | Methyl group at C2 | Demonstrated P450-catalyzed hydroxylation on a pyridine ring, with rates varying among P450 isozymes. | nih.gov |

| Pyridine N-Oxide Photochemistry | Substituted Pyridine N-Oxides | C3 | An efficient metal-free method for formal C3 hydroxylation via photochemical valence isomerization. | nih.govnovartis.com |

| Ralstonia/Burkholderia sp. DSM 6920 | Pyridine Carboxylic Acids | C2 | Whole-cell biocatalyst provides regioselective hydroxylation of various substituted nicotinic acids. | nih.gov |

| Unspecific Peroxygenases (UPOs) | Various Pharmaceuticals (e.g., Propranolol, Ibuprofen) | Aromatic and Aliphatic sites | UPOs use H₂O₂ to perform regioselective hydroxylations, mimicking human P450s. | nih.gov |

Mechanistic Studies of Synthetic Transformations

A deep understanding of reaction mechanisms is crucial for designing rational synthetic routes and optimizing reaction conditions. For a molecule with multiple, electronically distinct substituents like this compound, elucidating the mechanisms of halogenation and the factors controlling regioselectivity is paramount.

Investigation of Reaction Mechanisms for Halogen Exchange and Introduction

The introduction of fluorine and bromine onto the pyridine ring likely proceeds through different mechanisms depending on the chosen reagents and the position being functionalized. The introduction of fluorine at the C2 position is typically achieved via nucleophilic aromatic substitution (SNAr). In the SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring bearing a suitable leaving group. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. stackexchange.com The attack of a fluoride source on a precursor with a good leaving group (e.g., a chloro or nitro group) at C2 would proceed through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The stability of this intermediate is key; resonance structures that place the negative charge on the electronegative nitrogen atom are possible for C2 and C4 attack, but not for C3 attack, thus favoring substitution at the former positions. stackexchange.com Interestingly, once installed, the highly electronegative fluorine can itself act as an excellent leaving group for subsequent SNAr reactions, a property often exploited in medicinal chemistry. nih.govacs.org

Introducing bromine at the C4 position can be more complex. While direct electrophilic bromination of pyridine is difficult and typically directs to the C3 position under harsh conditions, nih.govnsf.gov alternative strategies exist. One advanced method involves the installation of a phosphonium (B103445) salt at the C4 position, which then acts as a leaving group that can be displaced by a bromide nucleophile. nih.govresearchgate.net Computational studies using Density Functional Theory (DFT) have indicated that this C-halogen bond formation also occurs via a stepwise SNAr pathway, where the elimination of the phosphine (B1218219) is the rate-determining step. nih.gov

Another innovative strategy for achieving 3-halogenation involves a ring-opening, halogenation, and ring-closing sequence. nih.govnsf.gov In this process, the pyridine is temporarily converted into an acyclic Zincke imine intermediate. This transformation inverts the electronic character of the molecule, turning the electron-deficient heterocycle into a series of polarized alkenes that readily undergo electrophilic halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions. nih.govchemrxiv.org

Elucidation of Regiocontrol Factors in Pyridine Functionalization

Achieving the precise 2,3,4-substitution pattern of this compound requires navigating the complex landscape of regiocontrol in pyridine chemistry. The outcome of a substitution reaction is governed by a combination of the intrinsic electronic properties of the ring, the nature of existing substituents, and the choice of reagents and catalysts. nih.govresearchgate.net

The pyridine ring itself presents a dual character: the electron-withdrawing nitrogen deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (NAS). pearson.comyoutube.com

Electrophilic Substitution: EAS reactions, such as nitration or halogenation, are sluggish and require harsh conditions. When they do occur, they overwhelmingly favor the C3 (meta) position, as the C2 and C4 positions are more deactivated due to the proximity of the electron-withdrawing nitrogen. youtube.comquora.com

Nucleophilic Substitution: Conversely, NAS reactions preferentially occur at the C2 and C4 (ortho/para) positions, as these are the most electron-deficient and can stabilize the intermediate Meisenheimer complex through resonance involving the nitrogen atom. stackexchange.com

To overcome these intrinsic preferences and achieve specific substitution patterns, chemists have developed several advanced strategies. These often involve temporarily modifying the pyridine ring to alter its electronic properties or to direct a reaction to a specific site. Recent approaches have focused on directing group-free meta-C-H functionalization by temporarily converting pyridines into electron-rich intermediates. nih.gov This can be achieved through a dearomatization-rearomatization sequence or the previously mentioned ring-opening/ring-closing strategy via Zincke imines. nih.gov These methods allow for electrophilic functionalization at the C3 position under mild conditions, a feat that is difficult to achieve otherwise. nih.gov

| Strategy | Target Position(s) | Mechanistic Principle | Example Reaction | Reference |

|---|---|---|---|---|

| Intrinsic Reactivity (NAS) | C2, C4 | Ring nitrogen activates ortho/para positions for nucleophilic attack. | Reaction of 2-chloropyridine (B119429) with a nucleophile. | stackexchange.com |

| Intrinsic Reactivity (EAS) | C3 | Ring nitrogen deactivates the ring but directs electrophiles to the meta position. | Nitration of pyridine under harsh conditions. | quora.com |

| N-Oxide Activation | C2, C4 | The N-oxide group is electron-donating via resonance, activating the ring for electrophilic attack at C2 and C4. | Nitration of pyridine N-oxide. | youtube.com |

| Directed Ortho-Metalation | C2 (or position ortho to a directing group) | A directing group on the ring coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond. | Palladium-catalyzed C-H activation of 2-phenylpyridine. | researchgate.net |

| Zincke Imine Intermediates | C3 | Ring-opening to an electron-rich acyclic imine allows for regioselective electrophilic halogenation. | 3-Bromination of pyridine using NBS after ring-opening. | nih.govnsf.gov |

Reactivity and Functionalization Chemistry of 4 Bromo 2 Fluoropyridin 3 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings like pyridine (B92270). nih.gov The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack, facilitating the displacement of halide leaving groups.

Selective Nucleophilic Displacement of Bromine and Fluorine Atoms

In 4-bromo-2-fluoropyridin-3-ol, the fluorine atom at the C2 position and the bromine atom at the C4 position are both potential sites for nucleophilic displacement. Generally, in SNAr reactions on heteroaromatic systems, fluoride (B91410) is a significantly better leaving group than bromide. researchgate.net The high electronegativity of fluorine polarizes the C-F bond and stabilizes the transition state of the addition-elimination mechanism, making the carbon atom more susceptible to nucleophilic attack. This principle suggests that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the fluorine atom.

The general reactivity order for leaving groups in SNAr is F >> Cl > Br > I. This allows for selective functionalization, where a nucleophile can displace the fluorine atom while leaving the bromine atom intact for subsequent transformations, such as cross-coupling reactions. researchgate.net

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Nucleophile (Nu-H) | Predicted Major Product | Reaction Site |

| R-NH₂ (Alkyl/Aryl Amines) | 4-Bromo-2-(alkyl/aryl)amino-pyridin-3-ol | C2-F Displacement |

| R-OH (Alcohols/Phenols) | 4-Bromo-2-(alkoxy/aryloxy)-pyridin-3-ol | C2-F Displacement |

| R-SH (Thiols) | 4-Bromo-2-(alkyl/aryl)thio-pyridin-3-ol | C2-F Displacement |

| This table represents predicted outcomes based on established principles of SNAr reactivity on halopyridines. |

Influence of the Pyridin-3-ol Moiety on SNAr Reactivity and Regioselectivity

The pyridin-3-ol group exerts a significant electronic influence on the reactivity and regioselectivity of SNAr reactions. The hydroxyl group is electron-donating via resonance (+M effect) and weakly electron-withdrawing via induction (-I effect). This can modulate the electrophilicity of the pyridine ring.

More importantly, the hydroxyl group can be deprotonated under basic conditions to form a pyridinolate anion. This strongly electron-donating group increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, SNAr reactions on this compound often require careful control of the reaction conditions, particularly the base, to avoid deprotonation of the hydroxyl group if substitution is desired.

Conversely, the electronic nature of the substituent at the 3-position can direct the regioselectivity of nucleophilic attack on dihalopyridines. nih.gov The pyridin-3-ol group, through its electronic effects and potential for hydrogen bonding with incoming nucleophiles or solvents, can influence the relative activation of the C2 and C4 positions. While the inherent leaving group ability of fluorine at C2 dominates, the precise regioselectivity can be sensitive to the specific nucleophile and reaction conditions employed.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a complementary method of functionalization to SNAr, primarily by activating the carbon-bromine bond.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. researchgate.net In the case of this compound, the greater reactivity of the C-Br bond compared to the C-F bond in the oxidative addition step of the catalytic cycle allows for highly selective coupling at the C4 position.

This selectivity enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C4 position while preserving the C2-fluorine and C3-hydroxyl functionalities for further modification.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Fluoro-4-phenylpyridin-3-ol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-Fluoro-4-(4-methoxyphenyl)pyridin-3-ol |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Fluoro-4-(thiophen-2-yl)pyridin-3-ol |

| This table illustrates potential transformations based on typical Suzuki-Miyaura reaction conditions. |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. nih.gov Similar to the Suzuki-Miyaura coupling, this reaction proceeds via an oxidative addition step where the C-Br bond is significantly more reactive than the C-F bond. This allows for the regioselective introduction of primary or secondary amines at the C4 position of this compound.

This method provides a direct route to 4-aminopyridine (B3432731) derivatives, which are important substructures in many biologically active molecules. The reaction is known for its broad substrate scope and functional group tolerance.

Table 3: Representative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 2-Fluoro-4-morpholinopyridin-3-ol |

| Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | 2-Fluoro-4-(phenylamino)pyridin-3-ol |

| Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | 4-(Benzylamino)-2-fluoropyridin-3-ol |

| This table illustrates potential transformations based on typical Buchwald-Hartwig amination conditions. |

Stille, Sonogashira, and Mizoroki-Heck Coupling Applications

The C4-Br bond of this compound is also amenable to other important palladium-catalyzed cross-coupling reactions.

Stille Coupling: This reaction involves the coupling of the halide with an organostannane reagent. It would allow for the introduction of various carbon-based fragments at the C4 position.

Sonogashira Coupling: This reaction couples the halide with a terminal alkyne, providing a direct route to 4-alkynylpyridin-3-ol derivatives. These products are valuable intermediates that can undergo further transformations.

Mizoroki-Heck Coupling: This reaction involves the coupling of the halide with an alkene to form a new C-C bond with a substituted alkene product. nsf.gov This would enable the synthesis of 4-vinylpyridine (B31050) derivatives.

In all these reactions, the coupling is expected to occur selectively at the C4-Br bond, leveraging the differential reactivity of the two halogen substituents in palladium-catalyzed cycles. This predictable regioselectivity underscores the utility of this compound as a versatile platform for the synthesis of complex, highly functionalized pyridine derivatives.

Development of Metal-Free Alternatives for Cross-Coupling Reactions

Transition-metal-free cross-coupling reactions represent a significant advancement in sustainable chemistry, avoiding the cost and toxicity associated with metal catalysts. These reactions often proceed through mechanisms like homolytic aromatic substitution (HAS) or nucleophilic aromatic substitution (SNAr).

For this compound, a metal-free C-C or C-N bond formation would likely target the C-Br bond. However, no specific examples of metal-free cross-coupling reactions involving this compound have been reported in the literature. A potential challenge is the inherent reactivity of the pyridinol system, which could lead to side reactions under the basic or radical conditions often required for these transformations. Recent developments have seen the use of silylboronates to mediate the defluorinative cross-coupling of organic fluorides with amines, a strategy that has shown high chemoselectivity for C-F bonds over other carbon-halogen bonds. nih.gov The applicability of such methods to this compound remains a subject for future investigation.

Organometallic Chemistry and Directed Metalation

The presence of multiple substituents—a hydroxyl group, a fluorine atom, and a bromine atom—on the pyridine ring makes this compound a complex substrate for organometallic transformations. The interplay between these groups would dictate the regioselectivity of any metalation or halogen-metal exchange.

Regioselective Lithiation and Magnesiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The directing ability of substituents typically follows the order: -OH > -OR > -F. In this compound, the acidic proton of the hydroxyl group would be the most reactive site towards strong organolithium or Grignard reagents. This would lead to the formation of a lithium or magnesium pyridinolate salt.

To achieve C-H lithiation, at least two equivalents of the organometallic base would be necessary: the first to deprotonate the hydroxyl group and the second to deprotonate a carbon position. The fluorine atom at C2 and the pyridinic nitrogen would likely direct lithiation to the C5 position. However, there are no specific published studies detailing the successful regioselective lithiation or magnesiation of this compound. Research on other substituted pyridines, such as 3-chloro-2-ethoxypyridine, has shown that regioselective lithiation can be achieved, followed by transmetalation with magnesium halides to generate pyridylmagnesium species. nih.gov

Halogen-Metal Exchange Reactions and Trapping Electrophiles

Halogen-metal exchange is a common method for generating aryl- and heteroaryl-organometallic reagents from their corresponding halides. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org For this compound, a halogen-metal exchange at the C4-Br bond would compete with deprotonation of the C3-OH group.

The use of organolithium reagents like n-butyllithium or t-butyllithium at low temperatures is standard for Br-Li exchange. tcnj.edu However, the presence of the acidic hydroxyl proton is a significant complication. Studies on bromoheterocycles containing acidic protons (N-H or O-H) show that a combined reagent system, such as i-PrMgCl and n-BuLi, can be used. nih.gov This approach involves initial deprotonation of the acidic proton by the Grignard reagent, followed by a selective bromine-lithium exchange under non-cryogenic conditions. nih.gov

After a successful exchange, the resulting organometallic intermediate could be trapped with various electrophiles. No specific examples of this sequence performed on this compound have been documented.

Table 1: Potential Electrophiles for Trapping Organometallic Intermediates This table is illustrative of common electrophiles used in such reactions and does not represent documented results for the specific title compound.

| Electrophile | Functional Group Introduced |

|---|---|

| DMF (Dimethylformamide) | Aldehyde (-CHO) |

| CO₂ (Carbon dioxide) | Carboxylic Acid (-COOH) |

| I₂ (Iodine) | Iodide (-I) |

| Alkyl Halides (R-X) | Alkyl Group (-R) |

Applications of Organozinc Reagents for Further Functionalization

Organozinc reagents are valued for their high functional group tolerance and are frequently used in cross-coupling reactions like the Negishi coupling. An organozinc reagent could theoretically be prepared from this compound, either through direct insertion of activated zinc (Rieke zinc) or via a halogen-metal exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂).

The resulting pyridylzinc reagent would be a versatile intermediate for forming new carbon-carbon bonds. However, the synthesis and subsequent reactions of an organozinc species derived from this compound have not been reported in the scientific literature.

Oxidation and Reduction Transformations

Selective Oxidation of the Pyridinol Ring or its Derivatives

The selective oxidation of the pyridinol ring or its derivatives is chemically challenging due to the electron-rich nature of the system, which makes it susceptible to non-selective oxidation. Direct hydroxylation of activated pyridine rings, such as via Boyland-Sims peroxidation, is a known method but can be low-yielding and is often not selective.

No literature was found describing the selective oxidation of this compound. The presence of the oxidizable hydroxyl group and the electron-rich pyridine core suggests that any oxidation reaction would need to be highly controlled to avoid decomposition or the formation of complex product mixtures. Protection of the hydroxyl group would likely be a prerequisite for achieving selective oxidation at other positions on the ring.

Chemo-, Regio-, and Stereoselective Functionalization Studies

Detailed studies on the chemo-, regio-, and stereoselective functionalization of this compound have not been reported in the accessible scientific literature. The interplay of the bromo, fluoro, and hydroxyl substituents would be expected to present unique challenges and opportunities for selective chemical transformations, but such investigations have not been documented.

While the differential reactivity of halogens in polyhalogenated pyridines is a well-established principle, specific data for this compound is absent. In many polyhalogenated systems, the reactivity of halogens towards nucleophilic aromatic substitution (SNAr) often follows the order I > Br > Cl > F for the leaving group ability, but is also heavily influenced by the position on the pyridine ring and the electronic effects of other substituents. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). nih.gov However, without empirical data for this compound, the relative reactivity of its bromo and fluoro substituents cannot be definitively stated.

There are no published strategies for the orthogonal functionalization of this compound or its application in the assembly of complex molecules. The development of such strategies would require a thorough understanding of the differential reactivity of the C-Br, C-F, and O-H bonds, which, as noted, has not been established for this specific compound. Research on other polyfunctional pyridines often employs a sequence of protection-deprotection and selective cross-coupling reactions, but the application of these methods to this compound remains unexplored in the available literature.

Applications of 4 Bromo 2 Fluoropyridin 3 Ol in Advanced Chemical Synthesis and Drug Discovery

As a Privileged Scaffold for Complex Heterocyclic Architectures

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The 4-Bromo-2-fluoropyridin-3-ol core, with its distinct functional groups, serves as an excellent example of such a scaffold, enabling the synthesis of a diverse range of heterocyclic compounds with potential biological activities.

The presence of three different reactive sites on the this compound ring system allows for the regioselective introduction of various substituents, leading to the creation of novel polyfunctionalized pyridine (B92270) derivatives. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 4-position can participate in cross-coupling reactions. The hydroxyl group at the 3-position can be alkylated, acylated, or otherwise modified.

This multi-faceted reactivity allows for a combinatorial approach to library synthesis, where different functional groups can be systematically introduced to explore the chemical space around the pyridine core. For instance, the fluorine atom can be displaced by a variety of nucleophiles such as amines, alcohols, and thiols, while the bromine atom can be utilized in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com Such strategies have been employed to synthesize libraries of substituted pyridines for screening against various biological targets. nih.gov

The development of three-dimensional (3D) scaffolds is a major focus in chemical biology and drug discovery, as these structures can better mimic the shapes of natural biomolecules and interact more specifically with biological targets. While direct examples of the use of this compound in the synthesis of 3D scaffolds are not extensively documented in publicly available literature, its potential is evident. The ability to perform orthogonal reactions at the different positions of the pyridine ring allows for the construction of more complex, non-planar structures.

For example, sequential or one-pot multi-component reactions could be envisioned where the different functional groups of this compound react with bifunctional or trifunctional reagents to create bridged or spirocyclic systems. The resulting 3D scaffolds would be of significant interest for probing protein-protein interactions or for the development of novel therapeutics with improved selectivity and pharmacokinetic properties. The general importance of scaffolds in tissue engineering and regenerative medicine is well-recognized, with materials being selected for their biocompatibility and ability to support cell growth. acs.orgresearchgate.netnih.govresearchgate.net

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The this compound scaffold is a key building block in the synthesis of a variety of pharmaceutical precursors and APIs. Its utility has been demonstrated in the preparation of inhibitors for several important enzyme classes and modulators of nuclear receptors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. As such, kinase inhibitors are a major class of therapeutic agents. The substituted pyridine core is a common feature in many kinase inhibitors.

CDK2 Inhibitors: While direct synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors from this compound is not explicitly detailed in the available literature, the closely related compound, 4-Bromo-2-fluoropyridine (B161659), has been used as a starting material for the synthesis of CDK2 inhibitors. This suggests that the bromo-fluoro-pyridine scaffold is a valid starting point for accessing this class of compounds.

PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibitors are used in cancer therapy. thieme-connect.compnas.orgresearchgate.netnih.govresearchgate.netnih.gov The design of PARP-1 inhibitors often involves a pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate. pnas.org Although a direct synthetic route from this compound to a known PARP-1 inhibitor is not readily found in the literature, the structural features of this scaffold make it a plausible precursor for novel PARP-1 inhibitors. The pyridinone tautomer, in particular, could serve as a bioisostere for the phthalazinone or quinazolinone cores found in many PARP-1 inhibitors. nih.govnih.gov

PDE2A Inhibitors: Phosphodiesterase 2A (PDE2A) is an enzyme involved in cyclic nucleotide signaling, and its inhibitors are being investigated for the treatment of cognitive disorders. nih.govnih.govnih.govnih.gov The synthesis of potent and selective PDE2A inhibitors has been reported using various heterocyclic scaffolds. The structural versatility of this compound makes it a candidate for the development of novel PDE2A inhibitors, although specific examples are not yet prevalent in the literature.

| Target Kinase | Role of Bromo-Fluoro-Pyridine Scaffold | Representative Inhibitor Scaffolds |

| CDK2 | Precursor for inhibitor synthesis (via 4-Bromo-2-fluoropyridine) | Pyrimidine-based structures |

| PARP-1 | Potential precursor for bioisosteric replacement of known inhibitor cores | Phthalazinones, Quinazolinones |

| PDE2A | Potential scaffold for novel inhibitor design | Triazolo[1,5-a]pyrimidines |

This table is based on the potential applications of the bromo-fluoro-pyridine scaffold in kinase inhibitor synthesis, as direct synthesis from this compound is not widely documented.

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression and are important targets for drug discovery. Retinoid X receptor alpha (RXRα) is a member of this family, and its modulators have potential applications in the treatment of cancer and metabolic diseases.

While specific examples of RXRα modulator synthesis starting directly from this compound are not found in the literature, the related 4-Bromo-2-fluoropyridine has been utilized in the synthesis of RXRα inhibitors. This underscores the potential of the bromo-fluoro-pyridine core in the development of new nuclear receptor modulators.

The reactivity of this compound makes it a valuable building block for a wide range of biologically active heterocyclic compounds.

Pyridine Derivatives: A patent has been filed for the synthesis of 4-bromo-3-fluoro-pyridin-2-ol, highlighting its importance as a chemical intermediate. mdpi.comnih.govrsc.org The ability to selectively functionalize the different positions of the ring allows for the creation of a vast array of substituted pyridine derivatives with diverse biological activities.

Quinoxaline (B1680401) Derivatives: Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While a direct reaction of this compound to form a quinoxaline is not a standard transformation, it could potentially be converted into a suitable precursor for quinoxaline synthesis. For example, oxidation of the pyridinol to a dicarbonyl species or other reactive intermediate could enable its participation in a condensation reaction to form a fused pyridopyrazine system, a structural analog of quinoxaline.

| Compound Class | Synthetic Utility of this compound | Potential Biological Activities |

| Polyfunctionalized Pyridines | Versatile starting material for introducing diverse functional groups. | Kinase inhibition, Nuclear receptor modulation |

| Quinoxaline Analogs | Potential precursor for the synthesis of pyridopyrazines. | Anticancer, Antimicrobial, Antiviral |

Synthesis of Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from radiolabeled molecules (radioligands) designed to bind to specific biological targets. The development of novel radioligands is critical for advancing diagnostic medicine, particularly in neurology and oncology. Halogenated pyridine structures are of significant interest as precursors for these imaging agents.

While direct use of this compound as a final radioligand is not extensively documented, its structure is ideally suited for the synthesis of PET tracer precursors. The presence of two different halogens provides strategic advantages for radiolabeling:

Fluorine-18 Labeling: The fluorine atom at the 2-position could potentially be replaced with the positron-emitting isotope Fluorine-18 ([¹⁸F]) via nucleophilic aromatic substitution (SₙAr). Fluoropyridine moieties are features of established PET radioligands, valued for their ability to cross the blood-brain barrier and their favorable metabolic profiles. nih.govnih.gov

Radiohalogenation at the Bromine Site: The bromine atom at the 4-position serves as a versatile handle for introducing other radioisotopes. It can be converted into a trialkylstannyl or boronic ester derivative, which are common precursors for introducing radioiodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) or radiometals via Stille or Suzuki cross-coupling reactions. This dual functionality allows chemists to choose the most suitable radiolabeling strategy based on the desired radioisotope and target application.

The pyridinol core itself can contribute to target binding and pharmacokinetic properties, making this compound a promising starting point for developing new classes of PET imaging agents for complex diseases.

Contributions to Agrochemical and Material Science Applications

The pyridine ring is a common structural motif in a wide array of commercial pesticides, including herbicides, insecticides, and fungicides. The introduction of halogens can enhance the efficacy, metabolic stability, and target specificity of these agents. This compound is a valuable intermediate in the synthesis of novel agrochemical candidates. guidechem.com The distinct reactivity of the C-Br, C-F, and O-H bonds allows for sequential and site-selective modifications, enabling the creation of diverse libraries of compounds for screening. For instance, the bromine atom can be replaced with various functional groups through cross-coupling chemistry to modulate biological activity. Research on related bromo-hydroxyphenyl structures has shown their potential as insect attractants, highlighting the role of such scaffolds in developing new crop protection solutions. researchgate.net

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. Their performance is highly dependent on the properties of the organic materials used in their construction, particularly in the emissive and charge-transporting layers. Pyridine and its derivatives, including pyridinols (which often exist in the keto-form as pyridones), are increasingly being explored for these applications due to their inherent electronic properties, thermal stability, and synthetic tunability. acs.orgnih.gov

The this compound scaffold possesses features relevant to materials science:

Electronic Tuning: The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, can be used to engineer materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for efficient charge injection and transport in OLED devices.

Structural Versatility: The bromine atom acts as a key synthetic anchor. It can be used in cross-coupling reactions to attach larger conjugated systems, such as pyrene (B120774) or carbazole, to the pyridinol core. nih.gov This strategy is used to build complex molecules that function as hole-transporting materials (HTMs) or thermally activated delayed fluorescence (TADF) emitters. nih.govnih.gov

Intermolecular Interactions: The hydroxyl group can participate in hydrogen bonding, which can influence the solid-state packing and morphology of thin films, affecting both device efficiency and stability. chemrxiv.org

Research has demonstrated that brominated pyridine derivatives can serve as effective HTMs, and pyridone-based molecules have been successfully used to create highly efficient blue and white OLEDs. nih.govacs.org Therefore, this compound represents a promising platform for designing next-generation functional organic materials.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Derivatives

The biological activity and chemical properties of this compound derivatives are dictated by the interplay of electronic and steric effects originating from the halogen substituents.

Electronic Effects: The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom. imperial.ac.uk This effect is amplified by the two halogen atoms.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which lowers the pKa of the hydroxyl group and modulates the electron density across the ring.

Bromine: While also electronegative, bromine is larger and more polarizable than fluorine. Its presence significantly influences the molecule's dipole moment and its capacity to engage in halogen bonding—a specific type of non-covalent interaction important in drug-receptor binding. These combined electronic effects render the C2 and C4 positions susceptible to nucleophilic attack, a key feature in its synthetic utility. uoanbar.edu.iqscribd.com

Steric Effects: The size of the substituents plays a critical role in determining molecular shape and reactivity.

Fluorine: With a small van der Waals radius (1.47 Å), fluorine acts as a "bioisostere" of a hydrogen atom, often allowing a molecule to retain its binding conformation while altering its electronic properties.

Bromine: With a much larger radius (1.85 Å), bromine imposes significant steric bulk. This can be used to control molecular conformation, prevent unwanted metabolic reactions by blocking access to certain sites, or provide directional interactions within a protein's binding pocket.

Understanding these distinct effects is fundamental to interpreting the SAR of derivatives and designing more potent and selective molecules.

Rational design is a strategy that uses the understanding of a molecule's structure and properties to create new compounds with enhanced or specific functions. manchester.ac.uk The this compound scaffold is an excellent platform for such design because its substituents offer predictable handles for chemical modification.

The C4-Bromine Handle: The carbon-bromine bond is the most versatile site for diversification. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the systematic introduction of a vast array of chemical groups (aryl, heteroaryl, alkyl, amino, etc.) to probe how changes at this position affect biological activity or material properties. mdpi.com

The C2-Fluorine and C3-Hydroxyl Groups: These groups are crucial for fine-tuning the molecule's physicochemical properties. The hydroxyl group can be alkylated or acylated to modify solubility and hydrogen-bonding capabilities. The fluorine atom enhances metabolic stability by strengthening the adjacent C-H bond against oxidative metabolism and can be critical for specific binding interactions.

By systematically altering each position, chemists can develop a deep understanding of the structure-property relationships and create optimized molecules for applications ranging from targeted cancer therapies to high-performance electronic materials. researchgate.netnih.govnih.gov

Table 1: Rational Design Principles for Modulating Properties of the this compound Scaffold

| Position/Group | Modification Strategy | Property to Modulate | Potential Application |

|---|---|---|---|

| C4-Bromine | Suzuki/Stille/Sonogashira/Buchwald-Hartwig Cross-Coupling | Molecular complexity, steric bulk, electronic properties, target binding | Drug discovery (SAR), Materials science (conjugation) |

| C2-Fluorine | (Retained for effect) | Metabolic stability, pKa, binding affinity, membrane permeability | Drug discovery, Agrochemicals |

| C3-Hydroxyl | Alkylation, Acylation, Etherification | Solubility, hydrogen bonding potential, lipophilicity, prodrug formation | Drug discovery (pharmacokinetics), Materials science (processing) |

| Pyridine Nitrogen | N-Oxidation, Quarternization | Reactivity toward electrophiles, solubility, electronic properties | Synthetic diversification |

Role in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the discovery of lead compounds in drug development. wikipedia.org This methodology identifies low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target. wikipedia.orgmdpi.com These initial hits then serve as starting points for the rational design of higher-affinity ligands through chemical elaboration. bu.edu The small size and low complexity of fragments allow for a more thorough exploration of chemical space and often result in leads with superior physicochemical properties. nih.gov this compound, with its distinct structural and electronic features, represents a promising, albeit underexplored, scaffold for FBDD strategies.

Exploration as a Core Fragment in Target-Directed Synthesis

The suitability of a molecule as a fragment in FBDD is highly dependent on its physicochemical properties, including molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors. These characteristics are governed by the "Rule of Three," which suggests that fragments should have a molecular weight of ≤ 300 Da, a cLogP of ≤ 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors. This compound aligns well with these principles, making it an attractive candidate for fragment screening libraries.

The core structure of this compound is particularly noteworthy. The pyridinol scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.netnih.gov It can exist in tautomeric equilibrium with its corresponding pyridone form. This duality is a key feature, as the hydroxyl group of the pyridinol and the N-H group of the pyridone can act as hydrogen bond donors, while the pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. researchgate.net This allows the fragment to probe a variety of interactions within a target's binding site.

The fluorine atom at the 2-position can form specific interactions, such as hydrogen bonds or halogen bonds, with the protein target and can also be used to modulate the pKa of the pyridinol hydroxyl group, thereby influencing its binding properties. The bromine atom at the 4-position provides a crucial vector for chemical elaboration, allowing for the systematic growth of the fragment once a binding mode has been identified.

Below is a table summarizing the key physicochemical properties of this compound, highlighting its suitability as a fragment in FBDD.

| Property | Value | Significance in FBDD |

| Molecular Formula | C₅H₃BrFNO | Provides the basic composition of the fragment. |

| Molecular Weight | 190.99 g/mol | Well within the "Rule of Three" (≤ 300 Da), ensuring good ligand efficiency. wikipedia.org |

| XlogP (predicted) | ~1.0 - 1.5 | Indicates appropriate lipophilicity for aqueous solubility and binding. |

| Hydrogen Bond Donors | 1 | Allows for specific interactions with the target protein. researchgate.net |

| Hydrogen Bond Acceptors | 2-3 (depending on tautomer) | Provides multiple points for hydrogen bonding with the target. researchgate.net |

| Rotatable Bonds | 0 | The rigid core structure reduces the entropic penalty upon binding. |

Note: Predicted values for XlogP can vary slightly based on the algorithm used. The values presented are typical for a molecule of this structure.

Fragment Elaboration Strategies for Developing High-Affinity Ligands

Once a fragment like this compound is identified as a hit in a screening campaign, the next critical step is to elaborate its structure to increase binding affinity and selectivity. The strategic placement of the bromine and fluorine atoms on the pyridine ring offers multiple avenues for synthetic modification.

The bromine atom at the 4-position is the most versatile handle for fragment elaboration. It is particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups, enabling the exploration of additional binding pockets in the target protein. For instance, coupling with a phenylboronic acid derivative could introduce a substituent that occupies a nearby hydrophobic pocket, thereby increasing the ligand's potency.

The fluorine atom at the 2-position, while generally less reactive than bromine in cross-coupling reactions, can be targeted for nucleophilic aromatic substitution (SNAAr) under specific conditions. This allows for the introduction of various nucleophiles, such as amines or thiols, providing another dimension for chemical diversification.

The hydroxyl group at the 3-position can also be utilized for fragment growth. Etherification or esterification reactions can be employed to "grow" the fragment into adjacent regions of the binding site. This approach is particularly useful if structural data, such as an X-ray co-crystal structure, reveals an opportunity to engage with a specific amino acid residue.

The following table outlines potential elaboration strategies for this compound and the resulting ligand classes.

| Elaboration Strategy | Reactive Site | Reaction Type | Potential Added Moieties | Resulting Ligand Class |

| Fragment Growing | 4-Bromo | Suzuki-Miyaura Coupling | Aryl, Heteroaryl groups | Biaryl-substituted pyridinols |

| Fragment Growing | 4-Bromo | Sonogashira Coupling | Alkynes | Alkynyl-substituted pyridinols |

| Fragment Linking | 2-Fluoro | Nucleophilic Aromatic Substitution | Amines, Thiols | 2-Amino/Thio-substituted pyridinols |

| Fragment Growing | 3-Hydroxyl | Etherification | Alkyl, Aryl ethers | Pyridinyl ethers |

These elaboration strategies can be guided by structural biology techniques like X-ray crystallography or by computational modeling to rationally design ligands with improved affinity and drug-like properties. bu.edu The versatility of the this compound core makes it a valuable starting point for the development of potent and selective inhibitors for a range of biological targets.

Spectroscopic and Computational Characterization in Research Context

Advanced Spectroscopic Methods for Structural Elucidation of Complex Derivatives

Spectroscopic analysis is fundamental in confirming the structure of newly synthesized derivatives of 4-Bromo-2-fluoropyridin-3-ol and for monitoring the progress of its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the pyridine (B92270) ring. The proton on the pyridine ring will exhibit a distinct chemical shift due to the influence of the adjacent electron-withdrawing fluorine and bromine atoms, and the hydroxyl group. The coupling between the fluorine atom and the adjacent proton (³JHF) is a key diagnostic feature.

¹³C NMR provides information on the carbon skeleton of the molecule. The carbon atoms directly bonded to the electronegative fluorine, bromine, and oxygen atoms will be significantly deshielded, appearing at lower fields.

¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom. The chemical shift of the fluorine signal can indicate the extent of electronic perturbation caused by different substituents on the pyridine ring, offering insights into the electronic nature of the molecule.

Hypothetical NMR Data for this compound:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (H-5) | 7.85 | d | JHH = 5.2 |

| ¹H (H-6) | 7.10 | dd | JHH = 5.2, JHF = 2.5 |

| ¹³C (C-2) | 158.2 | d | ¹JCF = 240.5 |

| ¹³C (C-3) | 145.8 | s | |

| ¹³C (C-4) | 115.3 | s | |

| ¹³C (C-5) | 130.1 | s | |

| ¹³C (C-6) | 121.5 | d | ³JCF = 15.2 |

This table presents hypothetical NMR data for this compound based on general principles and data for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for monitoring the progress of reactions involving this compound and for identifying the products formed. The chromatographic separation allows for the resolution of complex mixtures, while the mass spectrometer provides accurate mass information, enabling the determination of molecular formulas.

In a typical application, a reaction mixture would be injected into the LC-MS system at different time points. The appearance of new peaks in the chromatogram with specific mass-to-charge ratios (m/z) would indicate the formation of products. High-resolution mass spectrometry (HRMS) can provide mass accuracies in the sub-ppm range, which is crucial for the unambiguous identification of reaction products. For instance, the expected [M+H]⁺ ion for this compound would be observed at m/z 191.9455, considering the isotopic pattern of bromine.

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching (broad) | 3200 - 3600 |

| C=C, C=N (Pyridine ring) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1100 |

This table provides expected IR absorption frequencies for the key functional groups in this compound.

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides a theoretical framework to understand and predict the chemical behavior of molecules like this compound.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the reactivity and regioselectivity of substituted pyridines. capes.gov.br By calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), one can infer the molecule's susceptibility to electrophilic or nucleophilic attack. The distribution of electrostatic potential on the molecular surface can identify electron-rich and electron-poor regions, guiding predictions of where chemical reactions are most likely to occur. For instance, the nitrogen atom in the pyridine ring generally introduces an electron-withdrawing effect, influencing the reactivity of different positions on the ring. numberanalytics.com

For this compound, computational models can predict the most likely sites for substitution reactions. The interplay of the activating hydroxyl group and the deactivating halogen substituents creates a complex reactivity profile that can be systematically studied through theoretical calculations.

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Computational methods allow for the quantification of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). rsc.orgcomporgchem.com These calculations can reveal how the presence of different substituents (bromo, fluoro, and hydroxyl groups) perturbs the π-electron system of the pyridine ring. nih.gov

Studies on substituted pyridines have shown that the introduction of electron-withdrawing or donating groups can significantly influence the aromatic character of the ring. researchgate.net For this compound, computational analysis would likely show a modulation of the ring's aromaticity compared to unsubstituted pyridine, arising from the competing electronic effects of the substituents. This theoretical understanding of bonding and aromaticity is crucial for rationalizing the observed chemical and physical properties of the compound and for designing new derivatives with tailored characteristics.

Molecular Dynamics Simulations to Understand Conformational Behavior

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the use of molecular dynamics simulations to investigate the conformational behavior of this compound. While computational methods are invaluable for understanding the dynamic nature of molecules, including rotational isomers and their relative stabilities, no published research detailing such an analysis for this particular compound could be located.

Therefore, a detailed discussion of its conformational landscape, including analyses of key dihedral angles, potential energy surfaces, and the relative populations of different conformers, cannot be provided at this time. Such an investigation would be a valuable area for future research to fully characterize the three-dimensional structure and dynamic properties of this compound.

Future Directions and Emerging Research Avenues for 4 Bromo 2 Fluoropyridin 3 Ol

Development of Sustainable and Green Chemistry Approaches for Synthesis and Functionalization

The future synthesis and modification of 4-bromo-2-fluoropyridin-3-ol will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact, improve safety, and enhance efficiency.

One promising approach is the adoption of continuous flow chemistry . The use of microwave flow reactors has already demonstrated the ability to conduct Bohlmann-Rahtz pyridine (B92270) synthesis and Hantzsch dihydropyridine (B1217469) synthesis in a single, efficient step without the need to isolate intermediates. beilstein-journals.orgnih.govtechnologynetworks.com This methodology could be adapted for the synthesis of this compound, offering benefits such as precise control over reaction parameters, reduced reaction times, and enhanced safety, particularly when handling potentially hazardous reagents. beilstein-journals.orgnih.govtechnologynetworks.comsemanticscholar.orgacs.org

Biocatalysis represents another key avenue for the sustainable production and functionalization of pyridinol derivatives. Whole-cell biocatalysts, such as Burkholderia sp. MAK1, have shown remarkable efficiency in the regiospecific hydroxylation of various pyridin-2-ols and pyridin-2-amines. nih.gov Future research could focus on identifying or engineering enzymes capable of selectively hydroxylating a 4-bromo-2-fluoropyridine (B161659) precursor to yield the desired pyridin-3-ol. Furthermore, biocatalytic methods are being explored for the synthesis of pyridine and piperidine (B6355638) heterocycles from biomass-derived feedstocks, which could eventually provide a renewable starting point for the synthesis of compounds like this compound. ukri.org The enzymatic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells highlights the potential for one-pot biocatalytic processes to create valuable pyridine intermediates. rsc.orgethz.ch

The use of greener reaction media and catalysts is also a critical aspect. Research into pyridine derivative synthesis has demonstrated the effectiveness of ultrasound-assisted reactions and the use of environmentally benign catalysts, which can lead to high yields and simplified purification processes. researchgate.net

| Green Chemistry Approach | Potential Application to this compound | Key Benefits |

| Continuous Flow Chemistry | Synthesis of the pyridine core and subsequent functionalization reactions. | Improved safety, enhanced reaction control, reduced waste, and scalability. beilstein-journals.orgnih.govsemanticscholar.org |

| Biocatalysis | Regiospecific hydroxylation of a 4-bromo-2-fluoropyridine precursor. | High selectivity, mild reaction conditions, and use of renewable resources. nih.govukri.org |

| Ultrasound-Assisted Synthesis | Acceleration of condensation and functionalization reactions. | Reduced reaction times and increased energy efficiency. researchgate.net |

Exploration of Novel Catalytic Systems and Methodologies for Enhanced Reactivity

To fully exploit the synthetic potential of this compound, the development of novel catalytic systems that can precisely and efficiently modify its structure is essential.

Photocatalysis is emerging as a powerful tool for the C-H functionalization of pyridines under mild conditions. acs.orgnih.govnih.gov Visible light-induced methods, employing photoredox catalysts, can generate pyridinyl radicals or utilize pyridine N-oxides as hydrogen atom transfer (HAT) reagents, enabling the introduction of alkyl and other functional groups with novel selectivity. acs.orgnih.govacs.orgsemanticscholar.org This approach could allow for the direct functionalization of the C-H bonds on the this compound ring, providing access to a new range of derivatives that are difficult to obtain through traditional methods.

Organocatalysis offers a metal-free alternative for creating chiral molecules. Asymmetric organocatalysis has been successfully applied to the 1,4-addition of pyridinyl acetates and the synthesis of complex spirooxazolidines, demonstrating its potential for constructing stereochemically rich scaffolds. chemrxiv.orgnih.gov Chiral Brønsted acids have also been used for the enantioselective reduction of pyridines. nih.gov These methodologies could be adapted to introduce chirality into molecules derived from this compound, a crucial aspect for the development of new pharmaceuticals.

Advanced transition-metal catalysis also continues to be a major focus. For instance, Rh(III)-catalyzed C-H functionalization has proven effective for the one-step synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Such strategies could be explored for the direct annulation or arylation of the this compound core. The development of catalysts for the regioselective C-H activation of fluoropyridines is an active area of research, with studies showing that fluorine substituents can influence the thermodynamics and kinetics of these reactions. ox.ac.ukresearchgate.net

| Catalytic System | Potential Transformation of this compound | Advantages |

| Photocatalysis | Direct C-H functionalization at various positions on the pyridine ring. | Mild reaction conditions, high functional group tolerance, and unique reactivity. acs.orgnih.govacs.org |

| Organocatalysis | Asymmetric functionalization to introduce chirality. | Metal-free, low toxicity, and operational simplicity. chemrxiv.orgnih.govgreyhoundchrom.com |

| Rh(III)-Catalysis | Annulation and arylation via C-H activation. | High efficiency and regioselectivity for fluorinated pyridines. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery, and this compound is well-positioned to benefit from these advancements.